2-Formamidooctanoic acid

Description

Properties

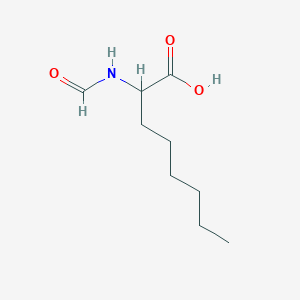

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-formamidooctanoic acid |

InChI |

InChI=1S/C9H17NO3/c1-2-3-4-5-6-8(9(12)13)10-7-11/h7-8H,2-6H2,1H3,(H,10,11)(H,12,13) |

InChI Key |

RUEPVABBOLCODV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C(=O)O)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-formamidooctanoic acid typically involves the formylation of 2-aminooctanoic acid. One common method is the reaction of 2-aminooctanoic acid with formic acid under acidic conditions. The reaction proceeds as follows: [ \text{2-Aminooctanoic acid} + \text{Formic acid} \rightarrow \text{2-Formamidooctanoic acid} + \text{Water} ]

Industrial Production Methods: Industrial production of 2-formamidooctanoic acid may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Types of Reactions:

Oxidation: 2-Formamidooctanoic acid can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction of the formamido group can yield 2-aminooctanoic acid.

Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other bases.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of 2-aminooctanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formamidooctanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-formamidooctanoic acid involves its interaction with specific molecular targets. The formamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include modulation of enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

| Compound | Substituent | Carbon Chain | Functional Groups |

|---|---|---|---|

| 2-Formamidooctanoic acid | Formamido (-NHCHO) | C8 | Carboxylic acid, Amide |

| 2-Fluorooctanoic acid | Fluoro (-F) | C8 | Carboxylic acid, Halide |

| 2-Furoylglycine | Furoyl + amide | C2 | Carboxylic acid, Amide |

| Nonadecafluorodecanoic acid (PFDA) | Perfluoroalkyl | C10 | Carboxylic acid, Fluorinated alkyl |

Key Observations:

- Chain Length: 2-Formamidooctanoic acid and 2-fluorooctanoic acid share an 8-carbon backbone, whereas 2-furoylglycine has a shorter C2 chain. Longer chains (e.g., PFDA, C10) are associated with increased lipophilicity and environmental persistence .

- Substituent Effects: The formamido group in 2-formamidooctanoic acid enables hydrogen bonding, contrasting with the electronegative fluorine in 2-fluorooctanoic acid. PFDA’s perfluorinated structure confers extreme chemical stability but raises environmental concerns .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-formamidooctanoic acid, and how can they be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves multistep reactions, starting with octanoic acid derivatives. For example, formamidation can be achieved via coupling reactions using formamide or formylating agents under controlled conditions (e.g., anhydrous environments). Purification often requires techniques like vacuum distillation or column chromatography to isolate the product from byproducts . To ensure reproducibility, document reaction parameters (temperature, solvent ratios, catalyst loadings) meticulously, and validate purity using NMR and HPLC. Cross-reference protocols from analogous compounds (e.g., 2-fluorooctanoic acid synthesis) to adapt procedures .

Q. Which spectroscopic techniques are most effective for characterizing 2-formamidooctanoic acid?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the formamido group (-NHCHO) and alkyl chain structure. Compare chemical shifts with databases (e.g., NIST Chemistry WebBook) to validate assignments .

- FT-IR : Identify characteristic peaks for amide C=O (~1680 cm) and N-H stretches (~3300 cm).

- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion confirmation and fragmentation patterns for structural elucidation.

- Cross-validate results using multiple techniques to minimize ambiguity .

Q. How can researchers ensure purity and stability of 2-formamidooctanoic acid during storage?

- Methodological Answer :

- Purity : Use recrystallization (polar solvents like ethanol/water mixtures) or preparative HPLC. Monitor purity via melting point analysis and chromatographic methods.

- Stability : Store in airtight, light-resistant containers under inert gas (e.g., argon) at low temperatures (-20°C). Conduct stability studies under varying conditions (humidity, temperature) to determine degradation kinetics .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data or unexpected byproducts during synthesis?

- Methodological Answer :

- Data Validation : Replicate experiments to rule out procedural errors. Use control reactions to identify side products.

- Advanced Analysis : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For byproducts, isolate via preparative TLC and characterize structurally.

- Literature Comparison : Cross-check findings with published data on structurally similar compounds (e.g., 2-fluoro or 2-aminooctanoic acid derivatives) to identify systemic errors .

Q. What strategies optimize reaction yields in large-scale syntheses of 2-formamidooctanoic acid?

- Methodological Answer :

- Catalyst Screening : Test palladium or enzyme-based catalysts for efficiency in formamidation.

- Solvent Optimization : Use green solvents (e.g., cyclopentyl methyl ether) to enhance solubility and reduce side reactions.

- Process Monitoring : Implement in-situ FT-IR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. How can computational modeling predict the reactivity or biological interactions of 2-formamidooctanoic acid?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., formyl group transfer) to identify transition states and energy barriers.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. Validate predictions with in vitro assays.

- Parameter Validation : Calibrate computational models with experimental data (e.g., NMR coupling constants, kinetic studies) to improve accuracy .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response or kinetic data involving 2-formamidooctanoic acid?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves using the Hill equation or logistic models.

- Clustered Data Handling : Use mixed-effects models to account for nested observations (e.g., repeated measurements across batches).

- Error Analysis : Report confidence intervals and p-values for kinetic parameters (e.g., , ) derived from Lineweaver-Burk plots .

Q. How should researchers document experimental procedures to ensure reproducibility in publications?

- Methodological Answer :

- Detailed Protocols : Include exact reagent grades, equipment models, and software versions. For novel methods, provide step-by-step workflows in supplementary materials.

- Data Transparency : Deposit raw spectra, chromatograms, and computational input files in public repositories (e.g., Zenodo).

- Ethical Compliance : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reporting and data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.